molecular formula C10H14ClNO B11902648 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B11902648
M. Wt: 199.68 g/mol
InChI Key: JITFBXCYBDAZOV-UHFFFAOYSA-N
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Description

8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features an aminotetralin scaffold, a privileged structure in drug discovery known for its ability to interact with various biological targets in the central nervous system . The rigid, three-dimensional structure of the tetrahydronaphthalene core allows for the precise orientation of functional groups, making it a versatile intermediate for synthesizing more complex molecules and a key pharmacophore for investigating structure-activity relationships . This compound is particularly valuable for research focused on dopamine receptor systems. The aminotetralin moiety is a classic pharmacophore known to confer agonist activity at dopamine D2 and D3 receptors . These receptors are critical targets for developing therapeutics for psychiatric illnesses, neurodegenerative diseases like Parkinson's, and drug abuse . Researchers can utilize this compound as a building block to develop and study novel ligands with potential selectivity for the D3 receptor subtype, which is predominantly located in the limbic regions of the brain . The hydrochloride salt form enhances the stability and handling characteristics of the compound for experimental use. This compound is supplied for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

8-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h4-6,10,12H,1-3,11H2;1H

InChI Key

JITFBXCYBDAZOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)O)N.Cl

Origin of Product

United States

Preparation Methods

Reduction of Nitro Precursors

A widely employed method involves the catalytic hydrogenation of nitro-substituted intermediates. For example, 8-nitro-5,6,7,8-tetrahydronaphthalen-2-ol is reduced under hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method achieves yields of 70–85% with high regioselectivity.

Key Reaction Conditions:

Starting MaterialCatalystSolventTemperatureYield
8-Nitro-tetrahydronaphtholPd/C (10 wt%)Ethanol25–30°C82%
8-Nitro-tetrahydronaphtholRaney NiMethanol50°C78%

Post-reduction, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Reductive Amination of Ketones

Reductive amination of 8-oxo-5,6,7,8-tetrahydronaphthalen-2-ol is another viable route. The ketone is converted to an oxime intermediate using hydroxylamine hydrochloride, followed by reduction with sodium hydroxide and nickel-aluminum alloy.

Example Protocol:

  • Oximation: 8-Oxo-tetrahydronaphthol (1 mol) reacts with NH2_2OH·HCl (1.2 mol) in ethanol/water (3:1) at 80°C for 2 hours.

  • Reduction: The oxime is treated with NaOH (2 mol) and Ni-Al alloy (1.5 mol) in ethanol at 25°C for 4 hours, yielding the amine.

This method avoids harsh acid conditions, minimizing byproduct formation.

Functionalization of Tetralin Derivatives

Starting from naphthalen-2-ol, partial hydrogenation generates 5,6,7,8-tetrahydronaphthalen-2-ol. Subsequent bromination at position 8, followed by amination via Ullmann or Buchwald-Hartwig coupling, introduces the amino group.

Limitations:

  • Requires meticulous control over hydrogenation pressure to avoid over-reduction.

  • Bromination regioselectivity depends on directing groups (e.g., hydroxyl at position 2).

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols prioritize efficiency and safety. For nitro reductions, continuous flow systems with Pd/C cartridges enable:

  • Throughput: 50–100 kg/day.

  • Purity: >99% by HPLC.

  • Safety: Automated H2_2 pressure regulation minimizes explosion risks.

Enantiomeric Resolution

For chiral variants (e.g., (S)-8-amino), resolution employs diastereomeric salt formation. Chiral resolving agents like (+)- or (-)-mandelic acid separate enantiomers, achieving enantiomeric excess (ee) >98%.

Typical Conditions:

Resolving AgentSolventee Achieved
(+)-Mandelic acidIsopropanol98.5%
(-)-Camphorsulfonic acidAcetone97.8%

Purification and Salt Formation

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:1), yielding needle-like crystals with >99.5% purity.

Optimized Protocol:

  • Dissolve free base in ethanol (10 mL/g).

  • Add HCl (37%) until pH 1–2.

  • Precipitate with ethyl acetate, filter, and dry under vacuum.

Impurity Control

Harsh deprotection conditions (e.g., 48% HBr) generate thienyl byproducts. Modern methods use milder agents like BBr3_3 in dichloromethane at -20°C, reducing impurities to <0.1%.

Recent Advances

Biocatalytic Amination

Recent studies utilize transaminases for enantioselective amination of 8-oxo intermediates. This green chemistry approach achieves:

  • Yield: 65–75%.

  • ee: >99%.

Advantages:

  • Eliminates metal catalysts.

  • Operates under ambient conditions.

Flow Photochemistry

UV-mediated nitrene insertion enables direct C–H amination of tetrahydronaphthol derivatives. Preliminary results show 50–60% yields with minimal side products .

Chemical Reactions Analysis

Types of Reactions

8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Dopamine and Serotonin Receptor Agonism
    • Research indicates that derivatives of 8-amino compounds can act as agonists for dopamine and serotonin receptors. Specifically, modifications to the structure can enhance their potency as receptor agonists, which is crucial for developing treatments for neurological disorders such as Parkinson's disease and depression .
  • Antidepressant Activity
    • Compounds similar to this compound have been studied for their antidepressant effects. They exhibit selective serotonin reuptake inhibition, which can alleviate symptoms of depression without the typical side effects associated with traditional antidepressants .
  • Potential in Pain Management
    • Some studies suggest that this compound may have analgesic properties. It has been shown to modulate pain pathways in animal models, indicating its potential use in pain management therapies .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of 8-amino derivatives on neurotransmitter systems. The results demonstrated that these compounds could selectively activate serotonin receptors while minimizing dopamine-related side effects, making them promising candidates for further drug development aimed at treating mood disorders .

Case Study 2: Synthesis and Biological Evaluation

A synthesis study focused on creating various analogs of this compound. The biological evaluation showed that certain analogs had enhanced receptor binding affinity and selectivity towards serotonin receptors compared to traditional antidepressants. This highlights the potential for developing new therapeutic agents based on this compound .

Comparative Analysis of Related Compounds

The following table summarizes the pharmacological properties of this compound compared to similar compounds:

Compound NameDopamine AgonistSerotonin AgonistAnalgesic PropertiesNotes
This compoundYesYesPotentialSelective for serotonin receptors
(+)-21 (related compound)StrongModerateWeakN-Ethyl substitution enhances potency
5-Hydroxytryptamine (Serotonin)NoYesNoneNatural neurotransmitter

Mechanism of Action

The mechanism of action of 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

Key compounds :

  • 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS 2089649-19-2): Differs in the amino group position (C5 vs. C8). This positional isomerism may alter receptor binding affinity and metabolic stability. Molecular formula: C₁₀H₁₄ClNO; molecular weight: 199.68 .
  • 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 41363-00-2): Lacks the hydrochloride salt and has the amino group at C6. Molecular formula: C₁₀H₁₃NO; molecular weight: 163.22 .

Functional Group Variations

  • 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS 1354952-20-7): Features an aminomethyl (-CH₂NH₂) substituent instead of a direct amino group. Molecular formula: C₁₁H₁₆ClNO; molecular weight: 213.70. This substitution may enhance lipophilicity and blood-brain barrier penetration .
  • Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS 1956309-44-6): Replaces the hydroxyl group with a methyl ester. Molecular formula: C₁₂H₁₆ClNO₂; molecular weight: 241.71. The ester group could influence hydrolytic stability and bioavailability .

Pharmacologically Active Derivatives

  • (R)-6-[2-Ethyl-4-(2-ethylaminoethyl)benzylamino]-4-methoxyphenyl-5,6,7,8-tetrahydronaphthalen-2-ol (RAD1901): A clinically relevant SERM with demonstrated efficacy in estrogen receptor-positive breast cancer, including resistance to tamoxifen. Molecular formula: C₂₈H₃₅N₃O₂; molecular weight: 453.4. RAD1901 reduces ER expression dose-dependently (20–100 mg/kg in xenograft models) .

Biological Activity

Chemical Identity and Properties

8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride, with the CAS number 2250242-77-2, is a compound with the molecular formula C10H14ClNOC_{10}H_{14}ClNO and a molecular weight of approximately 199.68 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological applications .

Biological Activity

The biological activity of this compound has been explored in several studies focusing on its pharmacological potential. The compound exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the naphthalene structure can enhance its potency against tumor cells .
  • Antibacterial Properties : The compound has shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes relevant to disease processes, although detailed mechanisms remain to be elucidated .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various derivatives of tetrahydronaphthalene compounds on human cancer cell lines. The results indicated that certain modifications to the amino group significantly increased the IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Antibacterial Activity :
    • In vitro tests demonstrated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against selected bacterial strains .
  • Enzyme Inhibition Studies :
    • Enzyme assays revealed that this compound could effectively inhibit alkaline phosphatase and other relevant enzymes involved in metabolic processes linked to cancer and bacterial infections .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntitumorVarious Cancer Cell Lines< 10 µg/mL
AntibacterialGram-positive Bacteria10 - 50 µg/mL
Enzyme InhibitionAlkaline PhosphataseNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride?

  • Methodology : The synthesis of tetrahydronaphthalenol derivatives often involves catalytic hydrogenation of naphthalene precursors. For example, hydrogenation of 2-naphthol derivatives using palladium on carbon (Pd/C) under hydrogen atmosphere can yield tetrahydronaphthalenol intermediates. Subsequent amination via reductive alkylation or nucleophilic substitution with ammonia/amines can introduce the amino group. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid .
  • Safety : Ensure proper ventilation and use personal protective equipment (PPE) during synthesis, as outlined in safety protocols for handling similar amines and hydrochlorides .

Q. How can the purity of this compound be validated during synthesis?

  • Methodology : Employ solid-phase extraction (SPE) or column chromatography (e.g., silica gel) for purification. Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can confirm purity. For example, GC-MS retention times and fragmentation patterns of related compounds (e.g., 5,6,7,8-tetrahydro-2-naphthol derivatives) are well-documented for comparison .

Q. What spectroscopic methods are critical for structural elucidation?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR can confirm the tetrahydronaphthalene backbone and substituent positions.
  • GC-MS : Electron ionization (EI) mass spectra provide molecular weight and fragmentation patterns. For example, tetrahydro-β-naphthol derivatives show characteristic peaks at m/z 148 (M+^+) and 130 (M+^+-H2_2O) .
  • IR : Hydroxyl (-OH) and amine (-NH2_2) stretches in the 3200–3500 cm1^{-1} range validate functional groups .

Advanced Research Questions

Q. How can stereochemical purity be ensured if the compound exhibits chirality?

  • Methodology : Chiral chromatography using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases resolves enantiomers. For example, stereoisomers of octahydronaphthalen-2-ol derivatives were resolved using chiral GC columns (e.g., CP-Sil 5 CB) with retention indices validated against standards .

Q. What strategies mitigate contradictions in stability data under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Related hydrochlorides (e.g., nadolol impurities) show sensitivity to moisture; thus, storage in desiccators under nitrogen is recommended. Decomposition products (e.g., oxidized naphthoquinones) can be identified using LC-MS/MS .

Q. How are trace impurities profiled in this compound?

  • Methodology : Use HPLC coupled with charged aerosol detection (CAD) or mass spectrometry to detect impurities at <0.1% levels. Compare against pharmacopeial standards (e.g., EP/BP monographs for related hydrochlorides) . For example, alkylation byproducts (e.g., dimethyl derivatives) may arise during synthesis and require orthogonal purification .

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